molecular formula C7H5BrCl2MgO B14883888 2,4-Dichloro-5-methoxyphenylmagnesium bromide

2,4-Dichloro-5-methoxyphenylmagnesium bromide

Cat. No.: B14883888
M. Wt: 280.23 g/mol
InChI Key: OFAYJSQUJLYYRB-UHFFFAOYSA-M
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Description

2,4-Dichloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is notable for its use in various synthetic applications due to its reactivity and stability in tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the reaction of 2,4-dichloro-5-methoxyphenyl bromide with magnesium turnings in the presence of dry tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

    Reactants: 2,4-Dichloro-5-methoxyphenyl bromide, magnesium turnings, dry tetrahydrofuran.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.

    Procedure: The 2,4-dichloro-5-methoxyphenyl bromide is added dropwise to a suspension of magnesium turnings in dry tetrahydrofuran. The reaction is monitored until the magnesium is fully reacted, forming the Grignard reagent.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reactants and monitoring of the reaction progress is common.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxyphenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Alkyl and aryl halides can be used in substitution reactions.

    Electrophiles: Various electrophiles, such as carbon dioxide, can be used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed from coupling reactions with electrophiles.

Scientific Research Applications

2,4-Dichloro-5-methoxyphenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to form complex organic molecules.

    Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.

    Materials Science: Preparation of polymers and advanced materials.

    Agricultural Chemistry: Synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylmagnesium bromide
  • 2,4-Dichlorophenylmagnesium bromide
  • 2,4-Dichloro-5-methoxypyrimidine

Uniqueness

2,4-Dichloro-5-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of substituents provides a unique reactivity profile, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.

Properties

Molecular Formula

C7H5BrCl2MgO

Molecular Weight

280.23 g/mol

IUPAC Name

magnesium;2,4-dichloro-1-methoxybenzene-5-ide;bromide

InChI

InChI=1S/C7H5Cl2O.BrH.Mg/c1-10-7-3-2-5(8)4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1

InChI Key

OFAYJSQUJLYYRB-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C([C-]=C1)Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

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